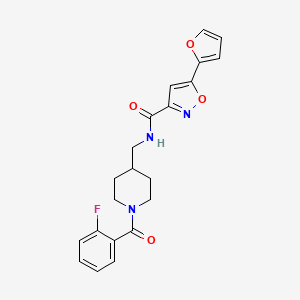

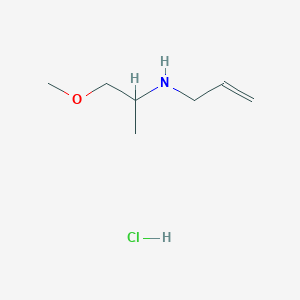

![molecular formula C17H22N8O B2451030 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol CAS No. 1286703-57-8](/img/structure/B2451030.png)

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol” belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This allows for versatile structural modifications at various positions via the cyclocondensation reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications

Synthesis and Chemical Reactions

Compounds within this family have been synthesized through various chemical reactions, demonstrating the versatility and complexity of organic synthesis. For instance, the condensation of amino-triazoles with acetoacetate in the presence of piperidine has been explored, leading to the creation of novel triazolopyrimidine derivatives. These reactions often involve intricate rearrangements and the formation of new chemical bonds, highlighting the compound's utility in studying reaction mechanisms and developing synthetic methodologies (Sutherland, Tennant, & Vevers, 1973).

Molecular and Crystal Structure Analysis

The detailed analysis of molecular and crystal structures of related compounds provides insights into their chemical behavior and potential applications. Studies have described the crystal structure of triazolotriazin-5-amines, revealing specific geometric configurations and intermolecular interactions that could inform the design of new materials and drugs (Dolzhenko et al., 2011).

Potential Therapeutic Applications

Several derivatives of triazolopyrimidines and related structures have been investigated for their biological activities, including antimicrobial and antitumor effects. These compounds have shown promise in preliminary studies, suggesting they could serve as leads for the development of new therapeutic agents. For example, novel pyrazolopyrimidine and triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating significant effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Antihypertensive Properties

Research into 1,2,4-triazolopyrimidines has also included the exploration of their potential as antihypertensive agents. Derivatives of this compound class have been prepared and tested for their ability to lower blood pressure, with some showing promising activity in preclinical models. This line of investigation underscores the compound's relevance in medicinal chemistry and drug discovery (Bayomi et al., 1999).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds would be very useful for the discovery of new drug candidates .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-(4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazin-1-yl)ethan-1-ol, is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in controlling cell growth and differentiation .

Mode of Action

The compound interacts with USP28 by binding to it reversibly . This interaction directly affects the protein levels of USP28, inhibiting its function . The terminal free amine group of the compound is essential for this inhibition .

Biochemical Pathways

The inhibition of USP28 by the compound affects various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . The compound’s action on USP28 can lead to the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

Pharmacokinetics

The compound’s structure–activity relationship has been studied, revealing key descriptors that could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of USP28, leading to the suppression of cell proliferation and the cell cycle at the S phase . This can result in the inhibition of EMT progression in gastric cancer cell lines , potentially leading to anti-cancer effects .

Properties

IUPAC Name |

2-[4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N8O/c1-12-2-4-13(5-3-12)18-15-14-16(22-23-21-14)20-17(19-15)25-8-6-24(7-9-25)10-11-26/h2-5,26H,6-11H2,1H3,(H2,18,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIGSNNLXWZYNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)

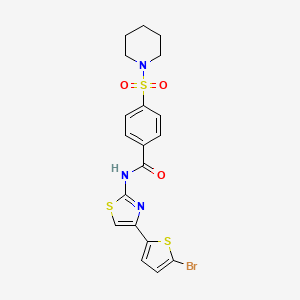

![ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2450948.png)

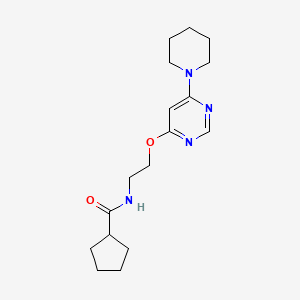

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2450951.png)

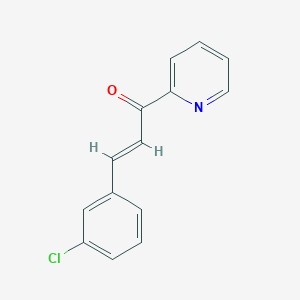

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2450963.png)

![methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450968.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)